molecular formula C18H36O2 B028290 2,2-dideuteriooctadecanoic acid CAS No. 19905-58-9

2,2-dideuteriooctadecanoic acid

Cat. No.: B028290
CAS No.: 19905-58-9
M. Wt: 286.5 g/mol
InChI Key: QIQXTHQIDYTFRH-FBCWWBABSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Stearic acid-2,2-d2, also known as octadecanoic acid-2,2-d2, is a deuterated form of stearic acid. It is a saturated fatty acid with a long carbon chain consisting of 18 carbon atoms. The compound is characterized by the presence of two deuterium atoms at the second carbon position, which makes it a valuable tool in various scientific research applications .

Mechanism of Action

Target of Action

Stearic acid-2,2-d2, also known as Octadecanoic acid-2,2-d2, is a variant of stearic acid, a long-chain saturated fatty acid . The primary target of stearic acid-2,2-d2 is stearoyl-CoA desaturase 1 (SCD1) . SCD1 is an enzyme that catalyzes the biosynthesis of monounsaturated fatty acids (MUFAs) from their saturated fatty acid (SFA) precursors . This process influences cellular membrane physiology and signaling, leading to broad effects on human physiology .

Mode of Action

Stearic acid-2,2-d2 interacts with its target, SCD1, by inhibiting its activity . This inhibition prevents the conversion of SFAs into MUFAs, thereby influencing the composition of fatty acids within the cell

Biochemical Pathways

The interaction of stearic acid-2,2-d2 with SCD1 affects the fatty acid biosynthesis pathway . By inhibiting SCD1, stearic acid-2,2-d2 prevents the conversion of SFAs, such as palmitate and stearate, into MUFAs, such as palmitoleate and oleate . This alteration in the fatty acid composition can influence various cellular processes, including membrane physiology and signaling .

Pharmacokinetics

It is known that stearic acid, the parent compound, is typically absorbed in the gastrointestinal tract and metabolized in the liver . The impact of these ADME properties on the bioavailability of stearic acid-2,2-d2 is currently unknown and warrants further investigation.

Result of Action

The inhibition of SCD1 by stearic acid-2,2-d2 leads to a decrease in the biosynthesis of MUFAs . This can result in changes to the fatty acid composition of cellular membranes, potentially affecting their function

Action Environment

The action, efficacy, and stability of stearic acid-2,2-d2 can be influenced by various environmental factors. For instance, the source of stearic acid, whether from animal or vegetable fats, can impact its environmental footprint . Additionally, the production process, including energy consumption, chemical usage, and waste generation, can also have environmental implications . Sustainable solutions, such as using alternative raw materials and implementing energy-efficient technologies, can help mitigate these environmental impacts .

Biochemical Analysis

Biochemical Properties

Stearic acid-2,2-d2 interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is stearoyl-CoA desaturase 1 (SCD1), which catalyzes the biosynthesis of monounsaturated fatty acids from their saturated fatty acid precursors . The interaction between Stearic acid-2,2-d2 and SCD1 influences cellular membrane physiology and signaling, leading to broad effects on human physiology .

Cellular Effects

Stearic acid-2,2-d2 has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit stearoyl-CoA desaturase (SCD), which has implications for various pathologies where this enzyme has been associated .

Molecular Mechanism

The molecular mechanism of Stearic acid-2,2-d2 involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level, including binding interactions with biomolecules like SCD1 . The inhibition of SCD1 by Stearic acid-2,2-d2 can lead to changes in the biosynthesis of monounsaturated fatty acids, influencing cellular membrane physiology and signaling .

Temporal Effects in Laboratory Settings

The effects of Stearic acid-2,2-d2 change over time in laboratory settings. It has been observed that Stearic acid-2,2-d2 dose-dependently protects brain slices from oxygen-glucose deprivation and glutamate injury . This suggests that the compound’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of Stearic acid-2,2-d2 vary with different dosages in animal models. For instance, it has been shown that Stearic acid-2,2-d2 can protect brain slices from injury induced by oxygen-glucose deprivation or glutamate in a dose-dependent manner

Metabolic Pathways

Stearic acid-2,2-d2 is involved in various metabolic pathways. It interacts with enzymes like SCD1 and influences the biosynthesis of monounsaturated fatty acids . This could also include effects on metabolic flux or metabolite levels. The detailed metabolic pathways involving Stearic acid-2,2-d2 require further exploration.

Transport and Distribution

The transport and distribution of Stearic acid-2,2-d2 within cells and tissues are complex processes that involve various transporters or binding proteins . The compound’s localization or accumulation could be influenced by these interactions. More detailed studies are needed to fully understand these processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Stearic acid-2,2-d2 can be synthesized through a deuteration reaction. One common method involves the preparation of deuterated iodooctane, which is then reacted with stearate to produce the deuterated stearic acid . The reaction conditions typically involve the use of deuterium gas and a suitable catalyst to facilitate the exchange of hydrogen atoms with deuterium atoms.

Industrial Production Methods

Industrial production of stearic acid-2,2-d2 follows similar principles but on a larger scale. The process involves the hydrogenation of fatty acids derived from animal or plant sources, followed by deuteration. The resulting product is then purified and separated to obtain high-purity stearic acid-2,2-d2 .

Chemical Reactions Analysis

Types of Reactions

Stearic acid-2,2-d2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the deuterium atoms, which can affect the reaction kinetics and mechanisms.

Common Reagents and Conditions

    Oxidation: Stearic acid-2,2-d2 can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid.

    Reduction: Reduction of stearic acid-2,2-d2 can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions involve the replacement of the carboxylic acid group with other functional groups.

Major Products Formed

The major products formed from these reactions include stearic acid derivatives such as stearyl alcohol, stearoyl chloride, and various esters. These products have diverse applications in different industries .

Properties

IUPAC Name

2,2-dideuteriooctadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/i17D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQXTHQIDYTFRH-FBCWWBABSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CCCCCCCCCCCCCCCC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00492800
Record name (2,2-~2~H_2_)Octadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00492800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19905-58-9
Record name (2,2-~2~H_2_)Octadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00492800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 19905-58-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

At the end of the six-week period, the third group of 5 rats was switched to a diet of palm oil (35% of total calories), protein (about 25% of total calories) and dextrose (the remainder of total calories) for two weeks, with vitamins and minerals continued as before. The palm oil was found by analysis to contain the following percentages of fatty acids (total fatty acid basis): 0.4% C12:0, 1.2% C14:0, 44.8% C16:0, 3.9% C18:0, 50.0% C18:1n-9, 8.4% C18:2n-6 and 0.3% C20:0, providing totals of 50.6% saturated fatty acid and 8.4% polyunsaturated fatty acid. At the end of the two-week period, the five rats of this group were sacrificed and determinations were made as described below.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
fatty acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Yield
0.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-dideuteriooctadecanoic acid
Reactant of Route 2
2,2-dideuteriooctadecanoic acid
Reactant of Route 3
Reactant of Route 3
2,2-dideuteriooctadecanoic acid
Reactant of Route 4
Reactant of Route 4
2,2-dideuteriooctadecanoic acid
Reactant of Route 5
Reactant of Route 5
2,2-dideuteriooctadecanoic acid
Reactant of Route 6
Reactant of Route 6
2,2-dideuteriooctadecanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.